molecular formula C25H22O4 B11640190 Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11640190
M. Wt: 386.4 g/mol
InChI Key: LSYCLEHTYZCLTK-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This specific compound features a benzofuran core with various substituents, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of Substituents: The 2-methylphenyl and phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenyl isocyanate: Used in the synthesis of receptor ligands.

    Ethyl (2-methylbenzoyl)acetate: Used in the preparation of substituted furans.

Uniqueness

Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H22O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H22O4/c1-3-27-25(26)23-21-15-20(28-16-19-12-8-7-9-17(19)2)13-14-22(21)29-24(23)18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3

InChI Key

LSYCLEHTYZCLTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

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